5-Phenyltetraphene-7,12-dione
Description
5-Phenyltetraphene-7,12-dione is a polycyclic aromatic compound featuring a tetraphene core (four fused benzene rings) substituted with a phenyl group at the 5-position and ketone groups at the 7- and 12-positions. Its structure combines aromaticity with electron-withdrawing ketone moieties, making it a candidate for applications in organic electronics, photochemistry, and medicinal chemistry.
Properties
CAS No. |
54988-91-9 |
|---|---|
Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H14O2/c25-23-18-12-6-7-13-19(18)24(26)22-17-11-5-4-10-16(17)20(14-21(22)23)15-8-2-1-3-9-15/h1-14H |
InChI Key |
XDOCAXWTWRRKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable tetraphene derivative with a phenylating agent can yield the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
5-Phenyltetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Phenyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes or proteins involved in critical cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(1-Piperidinyl)naphtho[2,3-h]quinoline-7,12-dione ()
This compound shares the 7,12-dione motif but differs in its core structure (naphthoquinoline vs. tetraphene) and substituent (piperidinyl vs. phenyl). Key comparisons include:
Key Findings :
- The phenyl group in this compound may improve solubility in non-polar solvents compared to the polar piperidinyl group.
5-(4-Methylphenyl)tetraphene-7,12-dione ()
This analog differs only in the methyl substitution on the phenyl ring. While direct data are unavailable, methyl groups typically enhance lipophilicity and stability compared to unsubstituted phenyl groups. This could influence crystallization behavior and electronic properties .
Research Implications and Limitations
- Electronic Properties : The tetraphene core in this compound likely exhibits strong π-conjugation, beneficial for optoelectronic applications. However, the absence of experimental UV/Vis or electrochemical data limits further analysis.
- Biological Activity : The mutagenicity of the piperidinyl analog () suggests that substituent choice critically impacts safety profiles. Phenyl groups may reduce direct DNA interactions but require validation.
- Synthetic Challenges: –3 highlight methodologies for synthesizing complex heterocycles (e.g., thiophene and benzonorbornadiene derivatives), which could inform routes to modify the tetraphene-dione scaffold .
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